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Compound of Interest

Compound Name: 2-Bromo-6-methoxypyridine

Cat. No.: B1266871

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methoxypyridine is a versatile heterocyclic building block of significant interest in
organic synthesis, particularly within medicinal chemistry and materials science.[1][2] Its
structure, featuring a pyridine ring substituted with a bromine atom at the 2-position and a
methoxy group at the 6-position, provides two distinct points for chemical modification. This
bifunctionality allows for its participation in a wide array of chemical transformations, making it
an essential intermediate for constructing complex molecular architectures.[1][3]

The reactivity of 2-Bromo-6-methoxypyridine is primarily dictated by the C-Br bond, which is
susceptible to various palladium-catalyzed cross-coupling reactions, lithiation, and Grignard
reagent formation.[1][4] The electron-donating methoxy group and the electron-withdrawing
nature of the pyridine nitrogen influence the reactivity of the aromatic ring. These
characteristics make it an invaluable precursor for the synthesis of novel therapeutic agents,
agrochemicals, and fine chemicals.[1] This guide provides a detailed overview of its properties,
synthesis, key reactions, and applications, complete with experimental protocols and data to
facilitate its effective use in research and development.

Chemical and Physical Properties

2-Bromo-6-methoxypyridine is a clear, colorless to golden liquid at room temperature.[5][6]
Its key physicochemical properties are summarized in the table below.
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Property

Value

CAS Number

40473-07-2[5][7]

Molecular Formula

CeHeBrNO[5][7][S]

Molecular Weight 188.02 g/mol [5][7][8]
Boiling Point 206 °C (lit.)[5][6][7]
Density 1.53 g/mL at 25 °C (lit.)[5][6][7]

Refractive Index (n20/D)

1.559 (lit.)[5][6][7]

Flash Point

104.4 °C (220 °F)[5][6][7]

Appearance

Clear colorless to golden liquid[5][6]

Storage Temperature

Room Temperature, under inert atmosphere[5]

[6]

Synthesis of

2-Bromo-6-methoxypyridine

The most common laboratory synthesis of 2-Bromo-6-methoxypyridine involves the

nucleophilic substitution of a bromine atom in 2,6-dibromopyridine with a methoxy group.

2,6-Dibromopyridine Sodium Methoxide (NaOMe)

13h

2-Bromo-6-methoxypyridine

Toluene, 120 °C

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://www.fishersci.fr/store/msds?partNumber=15453957&countryCode=FR&language=en
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://www.fishersci.fr/store/msds?partNumber=15453957&countryCode=FR&language=en
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.lookchem.com/404.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.lookchem.com/404.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.lookchem.com/404.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.lookchem.com/404.htm
https://www.sigmaaldrich.com/SG/en/product/aldrich/520535
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.lookchem.com/404.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB1210598_EN.htm
https://www.lookchem.com/404.htm
https://www.benchchem.com/product/b1266871?utm_src=pdf-body
https://www.benchchem.com/product/b1266871?utm_src=pdf-body
https://www.benchchem.com/product/b1266871?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1266871?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Synthesis of 2-Bromo-6-methoxypyridine.

Experimental Protocol: Synthesis from 2,6-
Dibromopyridine[5][9]

» Materials: 2,6-Dibromopyridine (8.0 g), Sodium Methoxide (1.82 g, with an additional 0.728 g
for later), Toluene (120 mL), Water, Ethyl Acetate, Anhydrous Sodium Sulfate.

e Procedure:

o To a solution of 2,6-dibromopyridine (8.0 g) in toluene (120 mL) under an argon
atmosphere, slowly add sodium methoxide (1.82 g).

o Heat the reaction mixture to 120 °C and stir continuously for 13 hours.

o Supplement the reaction with an additional portion of sodium methoxide (0.728 g) and
continue stirring at the same temperature for another 6 hours.

o Upon completion (monitored by TLC or GC), allow the mixture to cool to room
temperature.

o Transfer the reaction mixture to a separatory funnel and partition between water and ethyl
acetate.

o Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure.

o Purify the resulting residue by silica gel column chromatography (eluent: hexane-ethyl
acetate gradient) to yield 2-Bromo-6-methoxypyridine as an oil (5.64 g, 89% yield).[5][9]

Reactivity and Key Synthetic Applications

The utility of 2-Bromo-6-methoxypyridine as a synthetic building block stems from its ability to
undergo a variety of transformations, primarily through its carbon-bromine bond.

Palladium-Catalyzed Cross-Coupling Reactions
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Palladium-catalyzed reactions are fundamental for creating new carbon-carbon and carbon-
nitrogen bonds, and 2-Bromo-6-methoxypyridine is an excellent substrate for these
transformations.

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an
organohalide with an organoboron compound.[10] This reaction allows for the introduction of
various aryl or heteroaryl groups at the 2-position of the pyridine ring, a common structural
motif in biologically active molecules.[2][11]
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Catalytic cycle of the Suzuki-Miyaura reaction.

Representative Suzuki-Miyaura Reaction Conditions for 2-Bromopyridine Derivatives
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Catalyst Ligand Base

. Solvent Temp (°C) Yield (%)
(mol%) (mol%) (Equiv.)
Pd(OAc): (1- Moderate to
PPhs (2-4) K2COs (2) Toluene/H20 100
2) Good[12]
Pd(PPhs)a (2- Good to
- Na2COs (2) DME/H20 80-90
5) Excellent[12]
Pdz(dba)s (1- ) Good to
SPhos (2-4) K3POa (2-3) Dioxane/Hz0 100-110
2) Excellent[12]
PdClz(dppf) Good to
- Cs2CO0s (2) DMF 100
(2-3) Excellent[12]

Generalized Experimental Protocol: Suzuki-Miyaura Coupling[10][12]

e Materials: 2-Bromo-6-methoxypyridine (1.0 equiv.), Arylboronic acid (1.2-1.5 equiv.),
Palladium catalyst (e.g., Pd(PPhs)s4, 2-5 mol%), Base (e.g., K=COs, 2.0 equiv.), Degassed
solvent (e.g., 1,4-Dioxane/Water, 4:1).

e Procedure:

o In a dry Schlenk tube or round-bottom flask under an inert atmosphere (Argon or
Nitrogen), combine 2-Bromo-6-methoxypyridine, the arylboronic acid, the base, and the
palladium catalyst.

o Add the degassed solvent mixture via syringe.

o Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously.

o Monitor the reaction's progress using TLC or LC-MS.

o Once complete, cool the mixture to room temperature, dilute with water, and extract with
an organic solvent (e.g., ethyl acetate).

o Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in
vacuo.
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o Purify the crude product by silica gel column chromatography.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the
formation of carbon-nitrogen bonds.[13] This reaction is highly valuable for synthesizing aryl
amines from aryl halides and is widely used in pharmaceutical synthesis. For 2-Bromo-6-
methoxypyridine, it provides a direct route to 2-amino-6-methoxypyridine derivatives.
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Catalytic cycle of the Buchwald-Hartwig amination.

Representative Buchwald-Hartwig Amination Conditions for 2-Bromopyridine Derivatives
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Substra

Catalyst

Temp

Yield

Amine Base Solvent Ref.
te System (°C) (%)
2-Bromo-
5 Cyclohex  [Pdz(dba)

ane-1,2- 3]/ (%)- NaOt-Bu Toluene 80 60 [14][15]
methylpy "
o diamine BINAP
ridine
2-

- Pd(OAc)2

Bromopy  Aniline NaOt-Bu  Toluene Reflux 90.7 [15]
. / dppp
ridine
2-

Volatile Pd(OAc)2
Bromopy ] NaOt-Bu Toluene 80 55-98 [16]
o Amines / dppp
ridines

Generalized Experimental Protocol: Buchwald-Hartwig Amination[14]

o Materials: 2-Bromo-6-methoxypyridine (1.0 equiv.), Amine (1.1-2.0 equiv.), Palladium
precursor (e.g., [Pdz(dba)s], 1-2 mol%), Ligand (e.g., (x)-BINAP, 2-4 mol%), Base (e.g.,
NaOt-Bu, 1.4-2.0 equiv.), Anhydrous Toluene.

e Procedure:

o In an oven-dried Schlenk vessel under an inert atmosphere, charge the palladium

precursor, ligand, and base.

o Add 2-Bromo-6-methoxypyridine, the amine, and anhydrous toluene.

o Heat the reaction mixture with stirring (typically 80-110 °C) for the required time (4-24 h),

monitoring by TLC or LC-MS.

o After cooling to room temperature, quench the reaction with brine or water.

o Extract the product with an organic solvent (e.qg., diethyl ether or ethyl acetate).

o Dry the combined organic layers over a drying agent (e.g., MgSOQa), filter, and remove the

solvent under reduced pressure.
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o Purify the crude product by recrystallization or column chromatography.

Lithiation and Grignard Reactions

Lithium-halogen exchange is a powerful method for converting the electrophilic C-Br bond into
a nucleophilic C-Li bond. This transformation allows for the subsequent reaction with a wide
range of electrophiles. Similarly, Grignard reagents can be formed, though sometimes requiring

specific conditions.

4 Lithiation N\ Grignard Formation )
n-BuLi or t-BuLi Mg or i-PrMgCl
THF, -78 °C THF
i - - Electrophile (E+) i A -
[2 Bromo-6 methoxypyrldlne) (e.9.. DMF, R2CO) 2-Bromo-6-methoxypyridine
Li-Halogen Exchange &Ag Insertion
[Z-Lithio-6-methoxypyridine) [Pyridyl Grignard Reagena
%uench 'Luench with E+
[Z—Substituted—6—methoxypyridinea [Z—Substituted-G—methoxypyridineg
\ AN %
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Pathways for forming organometallic reagents.
Generalized Experimental Protocol: Grignard Reaction and Formylation[17][18]

o Materials: 2-Bromo-6-methoxypyridine (1.0 equiv.), Magnesium turnings (1.2 equiv.) or
Isopropylmagnesium chloride (1.1 equiv.), Anhydrous N,N-Dimethylformamide (DMF, 3.0
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equiv.), Anhydrous Tetrahydrofuran (THF).

e Procedure:

[e]

Ensure all glassware is oven-dried and assembled hot under an inert atmosphere.

o To a three-necked flask, add magnesium turnings. Add a solution of 2-Bromo-6-
methoxypyridine in anhydrous THF dropwise. Initiation may require gentle heating or the
addition of an iodine crystal. Alternatively, perform a halogen-metal exchange by adding a
solution of isopropylmagnesium chloride to the substrate solution at 0-20 °C.

o Stir the mixture for 1-2 hours until the Grignard reagent formation is complete.
o Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath.

o Slowly add a solution of anhydrous DMF in THF dropwise, maintaining the temperature
below -70 °C.

o Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm slowly to room
temperature.

o Quench the reaction by carefully adding a saturated aqueous solution of ammonium
chloride (NHa4Cl).

o Extract the product with an organic solvent, dry the organic phase, and concentrate.

o Purify the crude aldehyde product by column chromatography.

Applications in Drug Discovery

2-Bromo-6-methoxypyridine is a key starting material in the synthesis of numerous
pharmaceuticals, particularly those targeting neurological disorders.[1] Its structure serves as a
versatile scaffold that can be modified to enhance drug efficacy and selectivity.[1] The pyridine
nitrogen provides a point for hydrogen bonding and influences the physicochemical properties
of the final compound, which is crucial for bioavailability and target engagement. Its derivatives
are found in compounds developed as [33 adrenergic receptor agonists and arginine
vasopressin V2 receptor agonists.[6]
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General workflow for drug discovery using a key building block.

Safety Information

2-Bromo-6-methoxypyridine is an irritant and should be handled with appropriate personal

protective equipment in a well-ventilated area or chemical fume hood.[7][8][19]

Hazard Information Details
Hazard Codes Xi, T, Xn[6]
Signal Word Warning[7]

Hazard Statements

H315 (Causes skin irritation), H319 (Causes
serious eye irritation), H335 (May cause

respiratory irritation)[7][20]

Precautionary Statements

P261 (Avoid breathing vapors), P280 (Wear
protective gloves/eye protection), P302+P352
(IF ON SKIN: Wash with plenty of soap and
water), P305+P351+P338 (IF IN EYES: Rinse

cautiously with water for several minutes...)[7][8]

Personal Protective Equipment

Eyeshields, Gloves, Type ABEK (EN14387)

respirator filter[7]

WGK Germany 3[6][7]
Conclusion
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2-Bromo-6-methoxypyridine has firmly established itself as a cornerstone building block in
modern organic synthesis. Its predictable reactivity, particularly in palladium-catalyzed cross-
coupling and organometallic reactions, provides chemists with reliable and efficient pathways to
a diverse range of substituted pyridine derivatives. The successful application of this
intermediate in the synthesis of complex molecules for the pharmaceutical and agrochemical
industries underscores its importance.[1] This guide has provided the essential data, protocols,
and reaction schemes to empower researchers to fully leverage the synthetic potential of this
valuable compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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